molecular formula C14H14N2O B7777928 N'-methyl-N'-phenylbenzohydrazide CAS No. 52023-39-9

N'-methyl-N'-phenylbenzohydrazide

Cat. No. B7777928
CAS RN: 52023-39-9
M. Wt: 226.27 g/mol
InChI Key: XVFFMJQABLVQDU-UHFFFAOYSA-N
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Description

N'-methyl-N'-phenylbenzohydrazide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Corrosion Inhibition : Mahross et al. (2019) investigated the anticorrosion properties of N'-phenylbenzohydrazide and its metal complex derivatives in oilfield produced water. They employed experimental studies and quantum chemical calculations to explore the relationship between experimental and theoretical results. The metal complexes were found to act as anodic-type inhibitors, with experimental inhibition activities highly correlated with certain calculated parameters (Mahross et al., 2019).

  • X-Ray Crystal Structure Analysis : Shuler et al. (2012) focused on the X-ray crystal analysis of compounds including 2-methyl-N'-(4-methylbenzoyl)-N'-phenylbenzohydrazide, providing insights into their molecular structure and potential applications in various chemical processes (Shuler et al., 2012).

  • Conformational Effects of N-Methylation : Amat-Guerri et al. (1992) explored how N-methylation affects the conformation of related compounds. Their research provides an understanding of the chemical shifts and structural changes due to N-methylation, which could have implications for the design and application of N'-methyl-N'-phenylbenzohydrazide derivatives (Amat-Guerri et al., 1992).

  • Antihypertensive Agents : Abdel-Wahab et al. (2008) synthesized and evaluated the antihypertensive α-blocking activity of various derivatives, including those related to this compound. The pharmacological screening showed that many compounds have good antihypertensive activity and low toxicity (Abdel-Wahab et al., 2008).

  • Spectral Studies : Ülkü et al. (2003) conducted structural and spectral studies on N-p-methylbenzyliden-N-phenyl-p,p′-dimethoxybenzoyl acetic acid hydrazide, a related compound. They determined its structure through X-ray diffraction, NMR spectroscopy, and IR spectra. This work contributes to understanding the molecular characteristics and potential applications of related hydrazide derivatives (Ülkü et al., 2003).

properties

IUPAC Name

N'-methyl-N'-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16(13-10-6-3-7-11-13)15-14(17)12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFFMJQABLVQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311275
Record name N'-Methyl-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52023-39-9
Record name NSC240905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Methyl-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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